molecular formula C17H15N3OS B5507184 N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide

N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No. B5507184
M. Wt: 309.4 g/mol
InChI Key: SMMDOOFPPGDNGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions, including cyclization of amino-carbethoxy benzothiophenes with formamide, leading to various benzothienopyrimidinones and their derivatives. A notable example is the synthesis of 7-Benzyl-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones via base-catalyzed reactions involving nucleophilic reagents and carbodiimides obtained from the aza-Wittig reaction of iminophosphorane with aromatic isocyanates (Chen & Liu, 2019).

Molecular Structure Analysis

X-ray crystallography provides detailed insights into the molecular structure of benzothienopyrimidinones. The crystal and molecular structure of 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one, a closely related compound, reveals intermolecular interactions and stabilization mechanisms critical for understanding the structural basis of its reactivity and interaction with biological targets (Ziaulla et al., 2012).

Chemical Reactions and Properties

The compound exhibits a range of chemical reactions, including electrophilic substitutions and cyclocondensation, leading to various derivatives with potential biological activities. These reactions are crucial for modifying the compound's structure to enhance its biological efficacy and selectivity (Wagner, Vieweg, & Leistner, 1993).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular structure. Detailed analysis of these properties is essential for its formulation and application in medicinal chemistry (Chen & Liu, 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological targets, are fundamental for understanding the compound's potential as a therapeutic agent. Its reactivity and stability are influenced by its molecular structure and the presence of functional groups (Ziaulla et al., 2012).

Scientific Research Applications

Synthesis Techniques

Researchers have developed methods for synthesizing tetrahydrobenzothiophene derivatives, demonstrating the versatility of these compounds in organic synthesis. For example, Abdalha et al. (2011) explored the synthesis of new tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives using microwave irradiation, highlighting efficient routes for producing complex structures (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).

Medicinal Chemistry Applications

Several studies have focused on the biological activities of benzothiophene derivatives. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone, showing potential as anti-inflammatory and analgesic agents with significant COX-2 selectivity and analgesic activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antitumor Agents

Compounds based on the tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl structure have been investigated for their antimicrobial and antitumor properties. Hafez, Alsalamah, and El-Gazzar (2017) synthesized a series of compounds that exhibited potent antitumor and antibacterial activities, showcasing the therapeutic potential of benzothienopyrimidine derivatives (Hafez, Alsalamah, & El-Gazzar, 2017).

Materials Science Applications

In materials science, Srivastava et al. (2017) reported the synthesis of pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties. These findings illustrate the potential of benzothienopyrimidine derivatives in the development of novel luminescent materials (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

Mechanism of Action

The synthesized compounds have shown in vitro anticancer activity against NCI-60 human tumor cell lines . Among the compounds tested, N-(pyridine-3-yl)­acetamide derivative exhibited significant activity against several cancer cell lines, including SF-539 (CNS cancer), HCT-116 (colon cancer), OVCAR-8 (ovarian cancer), PC-3 (prostate cancer), and CCRF-CEM (leukemia) .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Sigma-Aldrich does not collect analytical data for this product . Buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-16(11-6-2-1-3-7-11)20-15-14-12-8-4-5-9-13(12)22-17(14)19-10-18-15/h1-3,6-7,10H,4-5,8-9H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMDOOFPPGDNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide

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